![molecular formula C15H10BrF3O B1532300 3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one CAS No. 898760-83-3](/img/structure/B1532300.png)
3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one (3-BTP) is a synthetic organic compound that has recently been used in a variety of scientific research applications. 3-BTP is an aromatic compound that is made up of three bromine atoms and three fluoro-substituted phenyl rings. The compound is highly soluble in water and is relatively non-toxic, making it an ideal candidate for a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Material Applications
Synthesis of Benzimidazoles
A study by Lygin and Meijere (2009) demonstrated the utility of bromophenyl compounds in the synthesis of benzimidazoles through reactions with primary amines under copper(I) catalysis, yielding moderate to good yields. This process underscores the importance of such compounds in generating heterocyclic motifs prevalent in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009).
Optical and Charge Transport Properties
Shkir et al. (2019) investigated the linear and nonlinear optical properties of chalcone derivatives, including compounds structurally related to "3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one". These studies reveal the potential of such compounds in semiconductor devices, emphasizing their suitability as electron transport materials due to their electronic structures (Shkir et al., 2019).
Spectroscopic and Theoretical Studies
Spectroscopic and DFT Studies
The bromo-based thiophene chalcone derivative, as explored by Ramesh et al. (2020), offers insights into the molecular structure, vibrational frequencies, and electronic absorption spectra through DFT calculations. Such studies are crucial for understanding the electronic and structural properties of these compounds, which can guide their applications in molecular electronics and photonics (Ramesh et al., 2020).
Hirshfeld Surface Analysis
Nadaf et al. (2019) conducted synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amines, focusing on crystal structure and Hirshfeld surface analysis to understand intermolecular interactions. While not directly mentioning "3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one", this research exemplifies the analytical techniques applicable to similar compounds for material science applications (Nadaf et al., 2019).
Biological Studies
Antimicrobial and Antipathogenic Activity
Limban, Marutescu, and Chifiriuc (2011) synthesized thiourea derivatives with halogenated phenyl groups to test their antimicrobial efficacy. Their findings illustrate the potential of bromophenyl and trifluorophenyl compounds in developing new antimicrobial agents with significant activity against biofilm-forming pathogens (Limban, Marutescu, & Chifiriuc, 2011).
DNA Binding and Urease Inhibition
Rasool et al. (2021) studied new chalcones for their DNA binding, urease inhibition, and antioxidant potential. The structural analysis and interaction with DNA emphasize the bioactive potential of compounds with bromophenyl and trifluorophenyl groups, offering a foundation for drug discovery endeavors (Rasool et al., 2021).
properties
IUPAC Name |
3-(3-bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACLFHPFYUJBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.